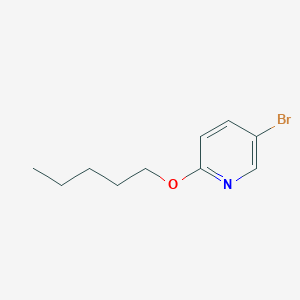
5-Bromo-2-(pentyloxy)piridina
Descripción general
Descripción
5-Bromo-2-(pentyloxy)pyridine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 5-Bromo-2-(pentyloxy)pyridine and similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(pentyloxy)pyridine is 1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10 (11)12-8-9/h5-6,8H,2-4,7H2,1H3 . The InChI key is DBSSHSZZCVYHCV-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-(pentyloxy)pyridine often involve the use of pinacol boronic esters. Protodeboronation of these esters has been reported, utilizing a radical approach .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
5-Bromo-2-(pentyloxy)piridina: es un compuesto versátil en la investigación farmacéutica, particularmente en el desarrollo de nuevos medicamentos y sistemas de administración de fármacos. Su grupo funcional éster de borónico es un componente clave en la terapia de captura de neutrones de boro (BNCT), un tratamiento contra el cáncer dirigido . Además, la estructura del compuesto permite diversas transformaciones químicas, convirtiéndolo en un intermedio valioso en la síntesis de posibles agentes terapéuticos.
Ciencia de Materiales
En la ciencia de materiales, This compound sirve como precursor en la síntesis de moléculas complejas. Su reactividad, especialmente en reacciones catalíticas de protodesboronación, se explota para crear nuevos materiales con propiedades específicas, como la hidrometalación de alquenos anti-Markovnikov . Esto puede conducir al desarrollo de nuevos polímeros y recubrimientos con características mejoradas.
Síntesis Química
Este compuesto juega un papel fundamental en la síntesis química, particularmente en las reacciones de acoplamiento de Suzuki-Miyaura. Actúa como un reactivo organoborónico, facilitando la formación de enlaces carbono-carbono en condiciones suaves . Esto es crucial para la construcción de arquitecturas moleculares complejas en química orgánica sintética.
Agricultura
En el sector agrícola, This compound podría estar involucrado en la síntesis de agroquímicos. Si bien las aplicaciones específicas en la agricultura no se citan directamente, las propiedades generales de los ésteres de borónico sugieren una utilidad potencial en la creación de compuestos que podrían servir como pesticidas o herbicidas .
Ciencia Ambiental
Las aplicaciones ambientales de This compound pueden incluir su uso en procesos de remediación ambiental. El grupo éster de borónico se puede transformar en varios grupos funcionales, lo que podría ser útil para desintoxicar contaminantes o sintetizar productos químicos respetuosos con el medio ambiente .
Bioquímica
En bioquímica, This compound es valiosa para estudiar las interacciones y los mecanismos enzimáticos. Sus características estructurales le permiten imitar ciertas moléculas biológicas, lo que la convierte en una herramienta útil para sondear las vías bioquímicas y comprender la base molecular de las enfermedades .
Química Analítica
Analíticamente, This compound se puede utilizar como un estándar o compuesto de referencia en varios métodos cromatográficos y espectroscópicos. Su estabilidad y su firma química distintiva permiten una medición y análisis precisos de mezclas complejas .
Industria Alimentaria
Aunque las aplicaciones directas de This compound en la industria alimentaria no están bien documentadas, sus derivados y ésteres de borónico relacionados podrían explorarse para la conservación de alimentos, el envasado y la síntesis de polímeros de grado alimenticio, dada su estabilidad y reactividad .
Mecanismo De Acción
Target of Action
It’s known that bromopyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-2-(pentyloxy)pyridine would act as an electrophile . The bromine atom would be replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction is known for its mild and functional group tolerant conditions .
Result of Action
The molecular and cellular effects of 5-Bromo-2-(pentyloxy)pyridine would depend on the specific context in which it’s used . In the context of organic synthesis, the primary result would be the formation of a new carbon-carbon bond via a Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(pentyloxy)pyridine can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is known for its tolerance to a wide range of functional groups and reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-pentoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXBYWBEGVHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


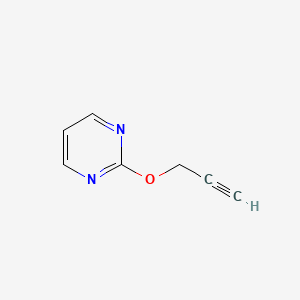
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)
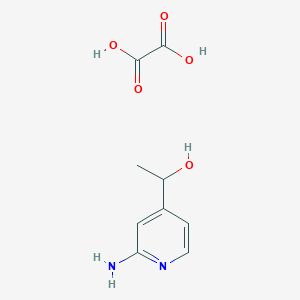
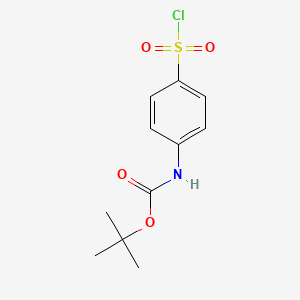
![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)
![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)
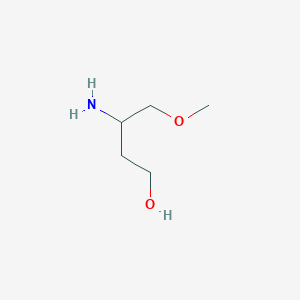
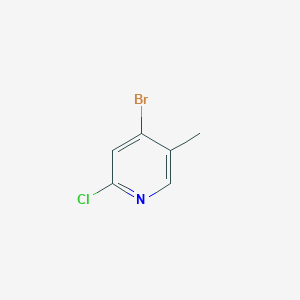
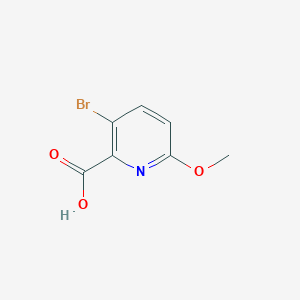
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
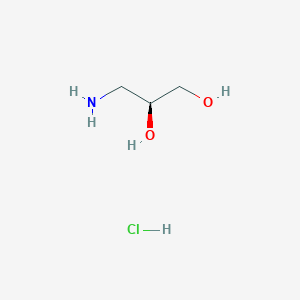
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)
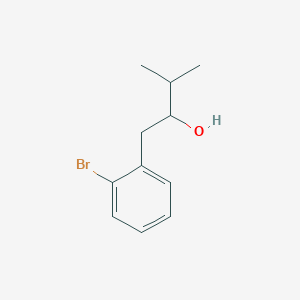
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)
